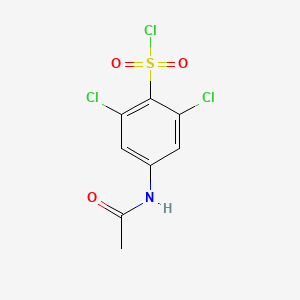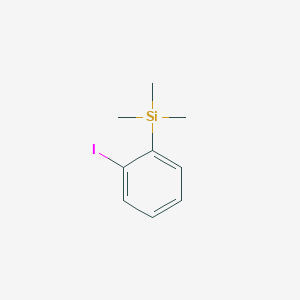
(2-Iodophenyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Iodophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H13ISi. It consists of a phenyl ring substituted with an iodine atom at the 2-position and a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
(2-Iodophenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 2-iodophenylmagnesium bromide with trimethylsilyl chloride. This Grignard reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2-Iodophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or organometallic reagents, to form new carbon-carbon or carbon-heteroatom bonds.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to form biaryl or alkyne derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding phenylsilane.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, lithium aluminum hydride for reductions, and various nucleophiles for substitution reactions. The reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with arylboronic acids yield biaryl compounds, while reduction reactions produce phenylsilanes.
科学研究应用
(2-Iodophenyl)trimethylsilane has a wide range of applications in scientific research:
作用机制
The mechanism by which (2-Iodophenyl)trimethylsilane exerts its effects involves the reactivity of the silicon-carbon bond. The electron-donating nature of the trimethylsilyl group stabilizes reaction intermediates, facilitating various chemical transformations . In cross-coupling reactions, the compound acts as a nucleophile, forming new carbon-carbon bonds through the palladium-catalyzed process .
相似化合物的比较
Similar Compounds
(4-Iodophenylethynyl)trimethylsilane: Similar in structure but with an ethynyl group instead of a phenyl ring.
Trimethylsilane: A simpler compound with only a trimethylsilyl group attached to a hydrogen atom.
Uniqueness
(2-Iodophenyl)trimethylsilane is unique due to the presence of both an iodine atom and a trimethylsilyl group on the phenyl ring. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis. Its ability to participate in various substitution and cross-coupling reactions distinguishes it from simpler silanes and other iodophenyl derivatives.
属性
分子式 |
C9H13ISi |
|---|---|
分子量 |
276.19 g/mol |
IUPAC 名称 |
(2-iodophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H13ISi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3 |
InChI 键 |
IZYXNCCDSCBYSA-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC=CC=C1I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide](/img/structure/B14132294.png)

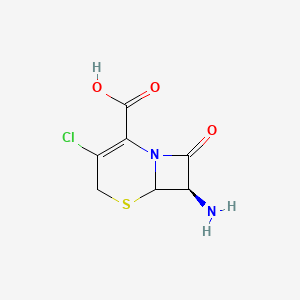

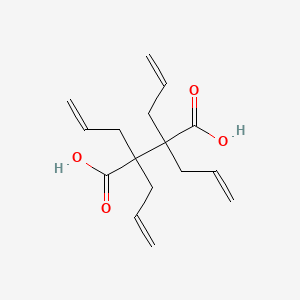
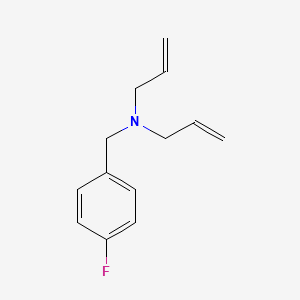
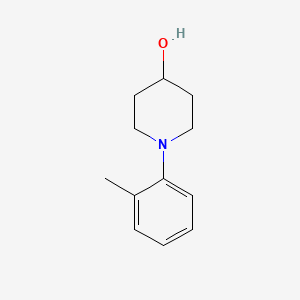
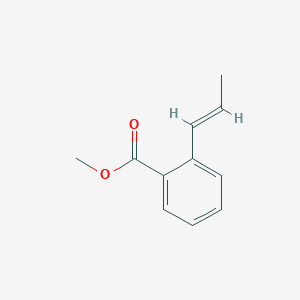
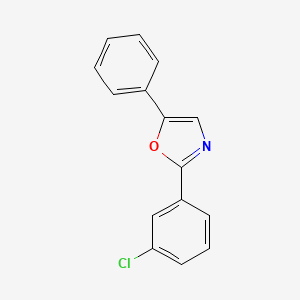
![N-[3-(4-Morpholinyl)phenyl]acetamide](/img/structure/B14132356.png)

